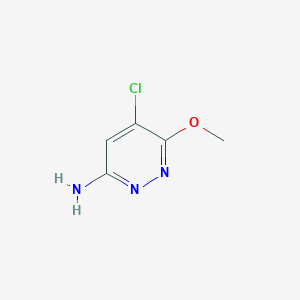
3-(1-ethylcyclopropyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-ethylcyclopropyl)prop-2-ynoic acid is a chemical compound with the molecular formula C8H10O2. It is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a propynoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethylcyclopropyl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropylacetylene with ethyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of propargyl alcohol as a starting material, which undergoes cyclopropanation and subsequent functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1-ethylcyclopropyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as sodium amide (NaNH2) and organolithium compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alkenes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1-ethylcyclopropyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism by which 3-(1-ethylcyclopropyl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propiolic acid: This compound shares the propynoic acid moiety but lacks the cyclopropyl and ethyl groups.
Methyl propiolate: Similar to propiolic acid but with a methyl ester group instead of a carboxylic acid.
Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.
Uniqueness
3-(1-ethylcyclopropyl)prop-2-ynoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1849334-41-3 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



